

Biological Activity of Z-Val-Met-OH vs. Analogs: A Comparative Guide

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Compound of Interest

Compound Name: Z-Val-met-OH

CAS No.: 108543-82-4

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Executive Summary

Z-Val-Met-OH (N-Benzyloxycarbonyl-L-valyl-L-methionine) represents a critical dipeptide scaffold in protease research, serving primarily as a substrate precursor and structural probe rather than a potent inhibitor in its free acid form. While the Z-Val-Met moiety targets the S2-S1 subsites of cysteine proteases (Calpains, Cathepsins), its biological utility is strictly defined by its C-terminal modification and the oxidative stability of the methionine residue.

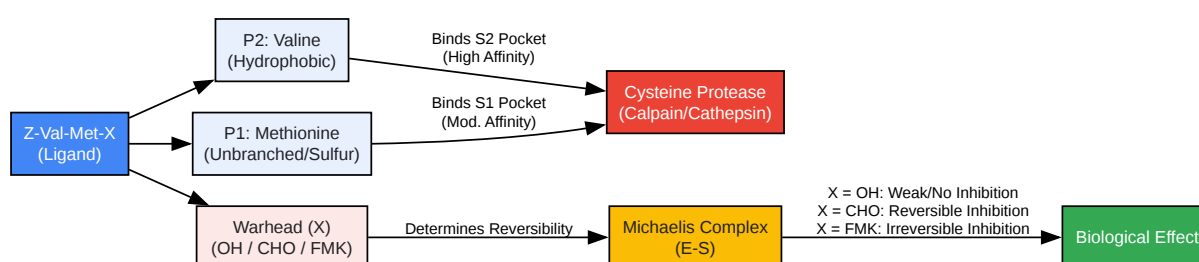
This guide objectively compares **Z-Val-Met-OH** against its active derivatives (Aldehydes, FMKs) and structural analogs (Z-Val-Phe, Z-Val-Nle), providing experimental frameworks to validate their performance in enzyme kinetics and inhibition assays.

Mechanistic Basis: The P2-S2 Interaction

The biological activity of Z-Val-Met peptides is dictated by the interaction between the peptide's P2 residue (Valine) and the enzyme's S2 pocket, and the P1 residue (Methionine) with the S1 pocket.

- Calpain I/II: The S2 pocket is a deep, hydrophobic cleft that strongly prefers Valine or Leucine. The S1 pocket tolerates Methionine but prefers aromatic residues (Phe, Tyr), making Z-Val-Phe analogs generally more potent than Z-Val-Met.
- Cathepsin B/L: These lysosomal proteases accept Z-Val-Met as a substrate backbone. Cathepsin L, in particular, shows high affinity for hydrophobic P2 residues.

Visualization: Protease-Ligand Interaction Logic



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Comparative Analysis

Activity Profile: Free Acid vs. Active Derivatives

The free acid **Z-Val-Met-OH** is often used as a negative control or a competitive inhibitor with high

(low potency). To achieve biological inhibition, the carboxyl group must be modified to an electrophile.

Compound	C-Terminus	Primary Role	Activity (Calpain/Cathepsin)	Stability
Z-Val-Met-OH	Carboxyl (-COOH)	Intermediate / Control	Inactive / Weak ()	Low (Met oxidation risk)
Z-Val-Met-CHO	Aldehyde (-CHO)	Reversible Inhibitor	Potent ()	Low (Unstable in solution)
Z-Val-Met-FMK	Fluoromethyl Ketone	Irreversible Inhibitor	Potent (Covalent modification)	Moderate
Z-Val-Met-AMC	Fluorophore	Substrate	High Turnover (Fluorescent)	Low (Light sensitive)

Analog Comparison: Specificity & Stability

The choice between Val-Met, Val-Phe, and Val-Nle (Norleucine) backbones is critical for experimental design.

Feature	Z-Val-Met	Z-Val-Phe	Z-Val-Nle
Target Specificity	Broad (Cathepsin B/L, Calpain)	High Calpain Specificity (e.g., MDL 28170)	Isosteric to Met, broadly active
Oxidation Risk	High (Forms Sulfoxide)	None (Stable)	None (Stable)
Hydrophobicity	Moderate	High	Moderate
Use Case	Probing S1 sulfur interactions	Standard Calpain Inhibition	Oxidative stress studies

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*Critical Insight: The Methionine thioether in **Z-Val-Met-OH** is susceptible to oxidation by reactive oxygen species (ROS) or improper storage, forming Methionine Sulfoxide. This oxidized form typically loses affinity for the S1 pocket, rendering the molecule inactive. Z-Val-Nle is the preferred isostere for "oxidation-proof" experiments.*

Experimental Protocols

Protocol 1: Validation of Inhibitory Potential (IC50 Determination)

Objective: Determine if a Z-Val-Met derivative (e.g., aldehyde) inhibits Calpain activity, using **Z-Val-Met-OH** as a negative control.

Reagents:

- Enzyme: Purified Calpain-1 (Human erythrocytes), 1 unit/ μ L.
- Substrate: Suc-Leu-Leu-Val-Tyr-AMC (Fluorogenic).
- Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl₂, 1 mM DTT (Freshly added).
- Test Compounds: Z-Val-Met-CHO (Active), **Z-Val-Met-OH** (Control).

Workflow:

- Preparation: Dilute test compounds in DMSO to 100x final concentration (Range: 1 nM to 10 μ M).
- Incubation: Mix 190 μ L Buffer + 5 μ L Enzyme + 2 μ L Test Compound. Incubate at 25°C for 15 min to allow equilibrium binding.
- Initiation: Add 5 μ L Substrate (50 μ M final).

- Measurement: Monitor fluorescence (Ex 360 nm / Em 460 nm) for 20 minutes.
- Analysis: Calculate slope (V_0) for each concentration. Plot % Activity vs. Log[Inhibitor].

Self-Validating Check:

- Control (DMSO only) must show linear fluorescence increase ().
- **Z-Val-Met-OH** should show < 10% inhibition at 10 μ M (confirming it is not the active species).
- Z-Val-Met-CHO should yield an IC50 in the nanomolar range.

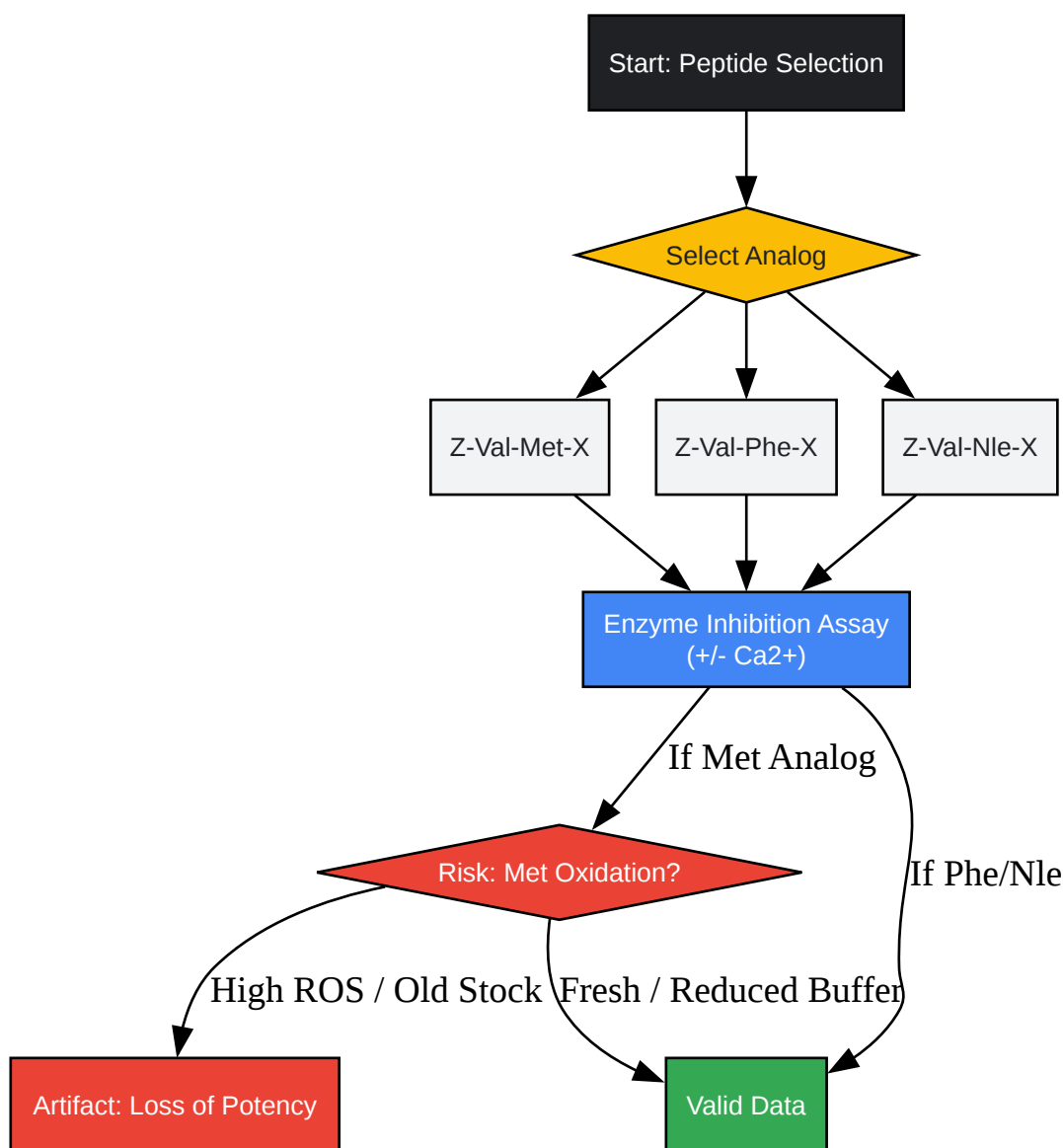
Protocol 2: Methionine Oxidation Stability Assay

Objective: Quantify the degradation of **Z-Val-Met-OH** vs. Z-Val-Nle-OH under oxidative stress.

Workflow:

- Treatment: Dissolve peptides (1 mM) in PBS. Add H₂O₂ (10 mM final).
- Timepoints: Aliquot at 0, 1, 4, and 24 hours. Quench with Methionine (excess) or Catalase.
- Analysis (HPLC):
 - Column: C18 Reverse Phase.
 - Gradient: 10-90% Acetonitrile/Water (+0.1% TFA).
 - Detection: UV 214 nm.
- Result: **Z-Val-Met-OH** will show a peak shift (earlier retention time) corresponding to the sulfoxide (Met(O)). Z-Val-Nle-OH will remain unchanged.

Visualization: Experimental Workflow



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